Cicloprolol, also known as cycloprolol, is a β-adrenergic receptor antagonist (beta blocker) that was developed primarily as an antihypertensive agent. Despite its favorable pharmacological profile, it was never marketed for clinical use. The compound exhibits selectivity for the β1-adrenergic receptor and possesses weak partial agonist activity at these receptors, making it a unique member of the beta blocker class. The chemical structure of cicloprolol is closely related to that of other beta blockers, such as betaxolol .
Cicloprolol falls under the category of synthetic organic compounds, specifically classified as a beta blocker. It is recognized for its potential applications in treating cardiovascular diseases, particularly heart failure, due to its ability to modulate β1-adrenergic receptors . The International Nonproprietary Name (INN) for cicloprolol is simply "cicloprolol," with the developmental code name being SL-75177 .
Cicloprolol can be synthesized from 4-benzyloxyphenol through a multi-step process involving various chemical transformations. Key steps in the synthesis include:
The reaction conditions typically involve organic solvents and catalysts to facilitate these transformations.
Cicloprolol has a molecular formula of and a molar mass of approximately 323.433 g/mol. Its IUPAC name is (2R)-1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol.
The three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interactions with biological targets.
Cicloprolol participates in various chemical reactions that are critical for its metabolic pathways and potential modifications:
These reactions are essential for understanding the compound's pharmacokinetics and biological activity.
Cicloprolol acts primarily as a selective β1-adrenergic antagonist, which means it binds to β1 receptors predominantly found in cardiac tissues. By blocking these receptors, cicloprolol effectively reduces heart rate and myocardial contractility, leading to decreased blood pressure and improved cardiac function in patients with hypertension or heart failure. Additionally, cicloprolol exhibits antioxidant properties that may enhance its cardioprotective effects .
Relevant data on physical constants such as boiling point, melting point, and pKa values are essential for practical applications but are not extensively documented in available sources.
Cicloprolol has been studied primarily within the context of cardiovascular diseases due to its selective action on β1-adrenergic receptors. Research indicates its potential effectiveness in managing conditions like hypertension and heart failure by improving cardiac output while minimizing side effects associated with non-selective beta blockers . Furthermore, cicloprolol's antioxidant properties suggest possible applications in protecting against oxidative stress-related damage in cardiac tissues.
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2